molecular formula C7H12N2O B154441 1,3-Diallylurea CAS No. 1801-72-5

1,3-Diallylurea

Cat. No. B154441
CAS RN: 1801-72-5
M. Wt: 140.18 g/mol
InChI Key: QRWVOJLTHSRPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diallylurea is a chemical compound with the linear formula H2C=CHCH2NHCONHCH2CH=CH2 . It is an intermediate for the synthesis of N-substituted heterocycles . It has been found to have a good effect on preventing and controlling aphids .


Synthesis Analysis

1,3-Diallylurea is commercially available and can be used as a cross-linker in protein structural studies . It efficiently undergoes an anti-Markovnikov hydrothiolation with cysteine residues in the presence of a radical initiator upon UV-A irradiation .


Molecular Structure Analysis

The molecular structure of 1,3-Diallylurea consists of two allyl groups attached to a urea group . The central urea bond can be efficiently cleaved upon collisional activation during tandem MS experiments .


Chemical Reactions Analysis

1,3-Diallylurea can react with cysteine residues in the presence of a radical initiator upon UV-A irradiation . This reaction proceeds via an orthogonal “click reaction” and yields stable alkyl sulfide products .


Physical And Chemical Properties Analysis

1,3-Diallylurea is a white to light yellow crystal or crystalline powder . It has a density of 0.9±0.1 g/cm³, a boiling point of 285.3±29.0 °C at 760 mmHg, and a flash point of 129.6±24.4 °C . It has a molar refractivity of 41.1±0.3 cm³ and a molar volume of 149.0±3.0 cm³ .

Scientific Research Applications

Protein Structural Studies

DAU has been introduced as the first CID-MS/MS-cleavable, photo-thiol-reactive cross-linker for protein structural studies . It efficiently undergoes an anti-Markovnikov hydrothiolation with cysteine residues in the presence of a radical initiator upon UV-A irradiation . This makes DAU a valuable tool for studying the three-dimensional structures of proteins and protein complexes .

Synthesis of N-Substituted Heterocycles

DAU is used as an intermediate for the synthesis of N-substituted heterocycles . Heterocycles are key structures in many pharmaceuticals and bioactive molecules, making DAU important in medicinal chemistry and drug discovery.

Antitumor Activity

DAU has shown antitumor activity in a spectrum of rat and mouse tumors . Repeated injections of DAU significantly retarded the growth of certain types of carcinomas and sarcomas . This suggests potential applications of DAU in cancer research and treatment.

Bioconjugation

Inspired by the potential of radical-based thiol-ene photo click reaction, DAU has been investigated as a photochemical and MS-cleavable cross-linker for a covalent connection of cysteine residues in proteins . This opens up possibilities for DAU in the field of bioconjugation, a technique used to attach two biomolecules together.

Chemical Cross-Linking

DAU can serve as a “molecular ruler” that imposes geometrical constraints and serves as a basis for a subsequent computational modeling of 3D structures of proteins and their assemblies . This makes it valuable in chemical cross-linking, a technique used to determine the proximity of different residues within a protein.

Radical Cysteine Cross-Linking

DAU reacts at physiological pH and cross-linking reactions with peptides and proteins can be performed at temperatures as low as 4 °C . This makes it a useful tool in radical cysteine cross-linking, a method used to study protein structures and interactions.

properties

IUPAC Name

1,3-bis(prop-2-enyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWVOJLTHSRPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170917
Record name NSC 102722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diallylurea

CAS RN

1801-72-5
Record name N,N′-Di-2-propen-1-ylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 102722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diallylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 102722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diallylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIALLYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXM0XY469I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diallylurea
Reactant of Route 2
Reactant of Route 2
1,3-Diallylurea
Reactant of Route 3
Reactant of Route 3
1,3-Diallylurea
Reactant of Route 4
Reactant of Route 4
1,3-Diallylurea
Reactant of Route 5
1,3-Diallylurea
Reactant of Route 6
Reactant of Route 6
1,3-Diallylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.